2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine
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Overview
Description
2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine is a chemical compound with the molecular formula C12H18N2O3S. It is characterized by the presence of a morpholine ring, a sulfonyl group, and an ethanamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine typically involves the reaction of 4-morpholinesulfonyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Morpholin-4-ylsulfonylphenyl)ethanol
- 2-(4-Morpholin-4-ylsulfonylphenyl)acetic acid
- 2-(4-Morpholin-4-ylsulfonylphenyl)propane
Uniqueness
2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and sulfonyl group allows for versatile chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c13-6-5-11-1-3-12(4-2-11)18(15,16)14-7-9-17-10-8-14/h1-4H,5-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPWGCDTJPQHCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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